molecular formula C17H26N2O3 B3008557 N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide CAS No. 860650-67-5

N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide

Cat. No.: B3008557
CAS No.: 860650-67-5
M. Wt: 306.406
InChI Key: SRLPXQKCKPQIOG-VCHYOVAHSA-N
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Description

N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide is a hydrazone derivative synthesized via the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with methoxycarbohydrazide. This compound features a methoxycarbohydrazide group (-CONH-NH-OCH₃) linked to a sterically hindered 3,5-di-tert-butyl-4-hydroxyphenyl moiety through an imine (C=N) bond in the E configuration . Key physicochemical properties include a high melting point (212°C) and distinct spectroscopic characteristics:

  • IR: Peaks at 3630 cm⁻¹ (phenolic OH), 3180 cm⁻¹ (NH stretch), and 1639 cm⁻¹ (C=O stretch) .
  • ¹H NMR: Signals at δ 1.29 ppm (18H, tert-butyl groups) and δ 7.17 ppm (phenolic OH) .

The 3,5-di-tert-butyl-4-hydroxyphenyl group is recognized for enhancing radical-scavenging activity due to its electron-donating tert-butyl substituents, which stabilize the phenolic radical intermediate .

Properties

IUPAC Name

methyl N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-16(2,3)12-8-11(10-18-19-15(21)22-7)9-13(14(12)20)17(4,5)6/h8-10,20H,1-7H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLPXQKCKPQIOG-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide typically involves the condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and methoxycarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:

3,5-di-tert-butyl-4-hydroxybenzaldehyde+methoxycarbohydrazideN’-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide\text{3,5-di-tert-butyl-4-hydroxybenzaldehyde} + \text{methoxycarbohydrazide} \rightarrow \text{N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide} 3,5-di-tert-butyl-4-hydroxybenzaldehyde+methoxycarbohydrazide→N’-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemical Structure and Synthesis

N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide can be synthesized through the condensation reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with methoxycarbohydrazide. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. This process results in the formation of the Schiff base characterized by the presence of a C=N bond.

Chemistry

  • Coordination Chemistry : This compound acts as a ligand in coordination chemistry, forming stable complexes with transition metals. Such complexes are valuable for studying metal-ligand interactions and developing new materials.
  • Catalysis : Due to its ability to stabilize metal ions, it is explored as a catalyst in various organic transformations, enhancing reaction rates and selectivity.

Biology

  • Enzyme Inhibition : Research indicates that this compound exhibits biological activity by inhibiting specific enzymes. This property makes it a candidate for drug development targeting enzyme-related diseases.
  • Antimicrobial Activity : Studies have demonstrated its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. This application is particularly relevant in developing new antibiotics amid rising resistance.
  • Anticancer Properties : The compound has shown promise in preclinical studies for its anticancer effects, potentially acting through mechanisms such as apoptosis induction in cancer cells.

Medicine

  • Therapeutic Applications : Due to its biological activity, this compound is being investigated for therapeutic uses, particularly in treating infections and cancer. Its efficacy and safety profiles are subjects of ongoing research.
  • Drug Formulation : The stability of this hydrazone compound allows it to be formulated into various drug delivery systems, enhancing bioavailability and targeted delivery of therapeutic agents.

Case Studies

Study Title Objective Findings
Enzyme Inhibition StudyTo evaluate the inhibitory effect on specific enzymesDemonstrated significant inhibition of enzyme activity.
Antimicrobial Efficacy AssessmentTo test against bacterial strainsShowed effective antimicrobial activity against multiple strains.
Anticancer Mechanism ExplorationTo investigate effects on cancer cell linesInduced apoptosis in treated cancer cells, suggesting potential therapeutic use.

Mechanism of Action

The mechanism of action of N’-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The hydroxyphenyl group contributes to its antioxidant properties by scavenging free radicals .

Comparison with Similar Compounds

2-(Ethylthio)-N'-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]benzohydrazide (Compound 3)

  • Structure : Replaces the methoxycarbohydrazide group with a benzohydrazide moiety substituted with an ethylthio (-S-C₂H₅) group .
  • Activity: Exhibits comparable radical-scavenging properties due to the shared 3,5-di-tert-butyl-4-hydroxyphenyl group.
  • Synthesis : Higher yield (90%) compared to analogues with bulkier substituents .

N'-[(1E)-(2-Hydroxyphenyl)methylidene]pyridine-4-carbohydrazide Derivatives

  • Structure : Pyridine-4-carbohydrazide core with varying aryl substituents (e.g., nitro, halogen, methoxy) .
  • Activity: Compounds with electron-withdrawing groups (e.g., -NO₂, -Cl) show reduced antioxidant efficacy but enhanced antimicrobial activity against Mycobacterium tuberculosis .

4-Chloro-N'-[(1E)-(2-hydroxyphenyl)methylidene]benzohydrazide Derivatives

  • Structure : Chlorine substitution on the benzohydrazide ring .
  • Activity: Organotin complexes of these derivatives demonstrate anticancer activity, likely due to their ability to form stable coordination complexes that disrupt cellular processes .

N'-[(1Z)-(Substituted Aryl)methylidene]pyridine-4-carbohydrazides

  • Structure : Substituted with nitro, halogen, or dimethoxy groups on the aryl ring .
  • Activity: Nitro-substituted derivatives exhibit significant antidepressant and nootropic activities, attributed to enhanced blood-brain barrier penetration .

Substituent Effects on Physicochemical Properties

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Activity Reference
Target Compound 3,5-di-tert-butyl-4-hydroxyphenyl, -OCH₃ 212 90 Antioxidant
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide 3,4,5-trimethoxybenzohydrazide N/A 54 Crystallographic stability (hydrogen bonding)
N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide 3,5-dibromo-2,4-dihydroxyphenyl N/A N/A Potential photodynamic therapy agent
  • Electron-Donating Groups: tert-Butyl and methoxy groups improve radical stabilization and solubility in nonpolar environments .
  • Electron-Withdrawing Groups : Halogens (Cl, Br) and nitro groups enhance electrophilicity, favoring interactions with biological targets .

Hydrogen Bonding and Crystallographic Behavior

  • Intramolecular Hydrogen Bonds: Phenolic OH forms O–H⋯N bonds with the adjacent imine nitrogen, stabilizing the E configuration .
  • Intermolecular Interactions : Compounds like (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide exhibit extensive N–H⋯O and C–H⋯O networks, influencing crystal packing and solubility .

Biological Activity

N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide is a Schiff base hydrazone compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H26_{26}N4_4O3_3
  • Molecular Weight : 342.43 g/mol
  • IUPAC Name : this compound

The compound is characterized by its distinctive structure, which includes a hydrazone linkage and a phenolic moiety that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The presence of the di-tert-butyl-4-hydroxyphenyl group suggests significant antioxidant properties, which can mitigate oxidative stress in cells by scavenging free radicals.
  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against various pathogens.

Antioxidant Activity

Research has demonstrated that compounds similar to this compound possess strong antioxidant capabilities. For instance, studies have shown that derivatives of 3,5-di-tert-butyl-4-hydroxyphenol exhibit significant radical scavenging activity in vitro, which can be beneficial in preventing cellular damage related to oxidative stress .

Antimicrobial Activity

A related study identified a soil bacterial isolate that produced an antifungal metabolite characterized as octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate. This metabolite showed significant antagonistic activity against Candida albicans and Aspergillus niger, suggesting that compounds with similar structures may also have potent antifungal properties .

Case Studies

  • Rat Metabolism Study :
    A study involving rat metabolism indicated that metabolites derived from compounds containing the 3,5-di-tert-butyl-4-hydroxyphenol structure were present in urine samples. This suggests potential bioavailability and metabolic pathways relevant for human exposure .
  • Structural Characterization :
    The crystal structure of related compounds has been elucidated through advanced spectroscopic techniques, revealing insights into their molecular interactions and stability under physiological conditions .

Applications in Drug Development

Given its promising biological activities, this compound is being explored for various applications:

  • Pharmaceuticals : Its antioxidant and antimicrobial properties make it a candidate for developing new therapeutic agents aimed at treating oxidative stress-related diseases and infections.
  • Material Science : The stability and reactivity of the compound may also find applications in synthesizing advanced materials and polymers.

Q & A

Q. What are the optimal synthetic routes for preparing N'-[(1E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]methoxycarbohydrazide, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via a Schiff base condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and methoxycarbohydrazide. Key variables include:
  • Solvent : Methanol or ethanol under reflux (3–5 hours) .

  • Catalyst : Acetic acid (1–2 drops) to accelerate imine bond formation .

  • Purification : Recrystallization from methanol or ethanol yields colorless crystals (typical purity >95%) .

  • Monitoring : Thin-layer chromatography (TLC) with UV detection ensures reaction completion .

    Table 1 : Representative Synthesis Conditions

    Reactant RatioSolventReaction TimeYieldPurity
    1:1 (aldehyde:hydrazide)Methanol3 h77%97%

Q. How can the structural and crystallographic properties of this compound be characterized?

  • Methodological Answer :
  • X-ray diffraction (XRD) : Resolves bond lengths (e.g., C=N at ~1.28 Å) and dihedral angles between aromatic rings (e.g., 18.3° in analogous structures) .
  • Hydrogen bonding : Intermolecular O–H⋯O and N–H⋯O interactions stabilize the crystal lattice, as seen in similar hydrazides .
  • Spectroscopy : FT-IR confirms the C=N stretch (~1600 cm⁻¹), while ¹H/¹³C NMR identifies tert-butyl protons (δ ~1.4 ppm) and aromatic signals .

Q. What are the stability considerations for this compound under experimental conditions?

  • Methodological Answer :
  • Storage : Stable at 2–8°C in airtight, light-protected containers .
  • Thermal stability : Decomposition observed >150°C; avoid prolonged heating .
  • Solvent compatibility : Stable in polar aprotic solvents (e.g., DMSO, DMF) but hydrolyzes in acidic/basic aqueous media .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., antioxidant enzymes or kinase receptors) .
  • QM/MM calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity .
    Example : Analogous hydrazides show chelation with metal ions (e.g., Cu²⁺), altering enzymatic activity .

Q. How do structural modifications (e.g., substituent variations) influence its bioactivity or material properties?

  • Methodological Answer :
  • Structure-activity relationship (SAR) : Replace tert-butyl groups with electron-withdrawing groups (e.g., Br) to enhance antioxidant capacity .
  • Crystallography : Bulky substituents increase dihedral angles between aromatic rings, reducing π-π stacking efficiency .
    Table 2 : Substituent Effects on Bioactivity (Hypothetical Data)
SubstituentIC₅₀ (Antioxidant, µM)LogP
-OCH₃12.3 ± 0.52.1
-Br8.9 ± 0.33.4

Q. How can researchers resolve contradictions in reported data (e.g., conflicting bioactivity or stability results)?

  • Methodological Answer :
  • Control experiments : Replicate studies under standardized conditions (e.g., pH 7.4 buffer for bioassays) .
  • Analytical validation : Cross-validate purity via HPLC and elemental analysis .
  • Contextual factors : Bioactivity discrepancies may arise from cell line variability or solvent effects (e.g., DMSO vs. aqueous media) .

Q. What analytical challenges arise in detecting tautomeric forms or degradation products?

  • Methodological Answer :
  • Tautomerism : Use variable-temperature NMR to monitor keto-enol equilibria .
  • Degradation profiling : LC-MS identifies hydrolyzed products (e.g., free hydrazide or aldehyde) under accelerated stability testing .

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